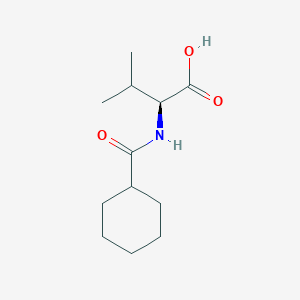

L-Valine, N-(cyclohexylcarbonyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S)-2-(cyclohexylformamido)-3-methylbutanoic acid is a chiral compound with significant importance in various fields of chemistry and biochemistry. This compound is characterized by its unique structure, which includes a cyclohexylformamido group attached to a chiral center, making it an interesting subject for research in stereochemistry and chiral separation techniques.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(cyclohexylformamido)-3-methylbutanoic acid typically involves the formation of the chiral center through asymmetric synthesis. One common method is the catalytic asymmetric synthesis of α-chiral primary amines, which can then be further modified to introduce the cyclohexylformamido group . This process often involves the use of chiral catalysts and specific reaction conditions to ensure high enantioselectivity.

Industrial Production Methods

Industrial production of (2S)-2-(cyclohexylformamido)-3-methylbutanoic acid may involve large-scale asymmetric synthesis techniques, including preparative-scale chromatography and enantioselective liquid–liquid extraction . These methods are designed to produce enantiopure compounds efficiently and cost-effectively.

Análisis De Reacciones Químicas

Types of Reactions

(2S)-2-(cyclohexylformamido)-3-methylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amido group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Aplicaciones Científicas De Investigación

(2S)-2-(cyclohexylformamido)-3-methylbutanoic acid has a wide range of applications in scientific research:

Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and protein-ligand binding.

Mecanismo De Acción

The mechanism of action of (2S)-2-(cyclohexylformamido)-3-methylbutanoic acid involves its interaction with specific molecular targets. The compound’s chiral center allows it to bind selectively to enzymes and receptors, influencing their activity. This selective binding can modulate various biochemical pathways, leading to specific biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- (2S)-2-(cyclohexylamino)-3-methylbutanoic acid

- (2S)-2-(cyclohexylcarbamoyl)-3-methylbutanoic acid

- (2S)-2-(cyclohexylformamido)-3-ethylbutanoic acid

Uniqueness

(2S)-2-(cyclohexylformamido)-3-methylbutanoic acid is unique due to its specific cyclohexylformamido group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .

Actividad Biológica

L-Valine, N-(cyclohexylcarbonyl)- is a derivative of the branched-chain amino acid valine, which has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of L-Valine

L-Valine is one of the three branched-chain amino acids (BCAAs), alongside leucine and isoleucine. It plays a crucial role in protein synthesis, energy production, and muscle metabolism. The modification of L-valine into N-(cyclohexylcarbonyl)- enhances its properties and potential therapeutic applications.

-

Anticancer Activity :

- Research has indicated that derivatives of L-valine can exhibit significant anticancer effects. For instance, certain amino acid derivatives have been shown to induce apoptosis in cancer cells by modulating the Bcl-2 family proteins and affecting cell cycle progression. Specifically, compounds derived from valine have demonstrated cytotoxic effects on various cancer cell lines, with IC50 values indicating their potency in inhibiting cell growth .

-

Prodrug Strategy :

- The use of L-valine in prodrug formulations has been explored to enhance drug bioavailability. For example, L-valyl esters of certain drugs have shown improved absorption through peptide transporters in the intestine, leading to a higher bioavailability compared to their parent compounds . This property is crucial for developing oral medications with better therapeutic efficacy.

-

Cardioprotective Effects :

- Studies have demonstrated that L-valine can exert hypotensive effects and reduce arrhythmias in experimental models. Infusions of L-valine have been associated with lowered blood pressure and improved cardiac function during ischemic events . These findings suggest a potential role for L-valine in cardiology.

- Liver Fibrosis Amelioration :

Case Studies

- Anticancer Activity :

- Prodrug Efficacy :

- Cardiac Function Improvement :

- Liver Health :

Data Table: Summary of Biological Activities

Propiedades

Fórmula molecular |

C12H21NO3 |

|---|---|

Peso molecular |

227.30 g/mol |

Nombre IUPAC |

(2S)-2-(cyclohexanecarbonylamino)-3-methylbutanoic acid |

InChI |

InChI=1S/C12H21NO3/c1-8(2)10(12(15)16)13-11(14)9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3,(H,13,14)(H,15,16)/t10-/m0/s1 |

Clave InChI |

XYLGNAIAXWHHNJ-JTQLQIEISA-N |

SMILES isomérico |

CC(C)[C@@H](C(=O)O)NC(=O)C1CCCCC1 |

SMILES canónico |

CC(C)C(C(=O)O)NC(=O)C1CCCCC1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.